molecular formula C25H22O2 B1671325 Etacstil CAS No. 155701-61-4

Etacstil

Número de catálogo: B1671325
Número CAS: 155701-61-4
Peso molecular: 354.4 g/mol
Clave InChI: HJQQVNIORAQATK-DDJBQNAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid, also known widely in research by its code name GW7604 , is a non-steroidal compound with significant research value in the field of endocrine and cancer biology . Its core mechanism of action involves high-affinity binding to the Estrogen Receptor (ER), and it is characterized as a Selective Estrogen Receptor Downregulator (SERD) . This compound is an active metabolite of the SERD Etacstil and demonstrates functional selectivity, with studies in rats indicating its potential for tissue-selective effects, such as acting on bone while having a reduced impact on the uterus . In experimental settings, GW7604 serves as a versatile pharmacological tool and a key chemical backbone for developing novel therapeutic agents. Recent research has focused on leveraging its ER-targeting capability to create conjugate molecules, such as GW7604-Zeise's salt complexes, designed for selective delivery of cytotoxic agents into estrogen receptor-positive (ER+) cells . These complexes are investigated for their ability to inhibit enzymes like cyclooxygenase (COX) and for their targeted anti-proliferative effects, offering a promising multitarget approach for cancer research . Please note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can refer to the following identifiers: CAS Registry Number: 155701-61-4 .

Propiedades

Número CAS

155701-61-4

Fórmula molecular

C25H22O2

Peso molecular

354.4 g/mol

Nombre IUPAC

(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23-

Clave InChI

HJQQVNIORAQATK-DDJBQNAASA-N

SMILES isomérico

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3

SMILES canónico

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid
ETACSTIL
GW 5638
GW-5638
GW5638

Origen del producto

United States

Métodos De Preparación

La síntesis de GW5638 implica varios pasos, comenzando con la estructura básica del tamoxifeno. La modificación clave es la introducción de una cadena lateral de ácido carboxílico, que lo diferencia del tamoxifeno. La ruta sintética generalmente implica los siguientes pasos:

Los métodos de producción industrial para GW5638 probablemente implicarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

GW5638 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Selective Estrogen Receptor Modulation

One of the primary applications of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is its function as a SERM. SERMs are compounds that can selectively activate or inhibit estrogen receptors in different tissues. This property makes them valuable in treating conditions related to estrogen activity, such as breast cancer.

  • Mechanism of Action : GW5638 binds to the estrogen receptor alpha (ERα) and alters its conformation, leading to differential activation of target genes. It has been shown to antagonize ERα in breast cancer cells, which is particularly beneficial for tamoxifen-resistant tumors .

Cancer Research

Research indicates that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid may inhibit the growth of certain breast cancer cell lines by destabilizing the ERα complex. This mechanism could provide an alternative strategy for patients who do not respond to traditional therapies like tamoxifen .

Breast Cancer Treatment

In a study published in Molecular Cell, researchers explored the structural basis of GW5638's interaction with ERα. The findings suggested that this compound could effectively inhibit tumor growth in models resistant to conventional therapies by altering the receptor's stability and function .

Comparative Studies with Other SERMs

A comparative analysis between GW5638 and other SERMs like tamoxifen revealed that while tamoxifen can stimulate uterine tissue growth, GW5638 does not exhibit this side effect, making it a potentially safer alternative for long-term use in breast cancer prevention and treatment .

Data Table: Comparative Efficacy of SERMs

CompoundMechanismEffect on Uterine TissueEfficacy Against Tamoxifen-resistant Tumors
TamoxifenPartial AgonistStimulatesLimited
GW5638AntagonistNoneHigh

Mecanismo De Acción

GW5638 ejerce sus efectos al unirse al receptor de estrógeno e inducir cambios conformacionales que difieren de los inducidos por el tamoxifeno. Esto da como resultado la exposición de diferentes péptidos de superficie en el receptor de estrógeno, lo que a su vez afecta la interacción del receptor con los coactivadores y correpresores. El compuesto funciona como un antagonista en algunos tejidos, inhibiendo la actividad agonista del estrógeno, el tamoxifeno y el raloxifeno, mientras que actúa como un agonista completo en el hueso y el sistema cardiovascular .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s biological activity and selectivity are influenced by its unique structural features. Below is a detailed comparison with key analogs:

Tamoxifen

  • Structure: Triphenylethylene core with a dimethylaminoethoxy side chain.
  • Mechanism : Competitive ER antagonist in breast tissue but partial agonist in bone and uterus.
  • Key Differences: (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid lacks the basic side chain of tamoxifen, reducing uterotropic effects .
  • Clinical Relevance : Tamoxifen resistance occurs in ~30% of breast cancers; the target compound may bypass this by altering ER-coactivator interactions .

GW5638

  • Structure : Acrylic acid derivative with a tertiary alcohol side chain.
  • Key Differences :
    • GW5638 induces a unique ER conformation (identified via phage display) that prevents coactivator binding, unlike tamoxifen or the target compound .
    • While both compounds are acrylic acid derivatives, GW5638’s side-chain hydroxyl group enhances antagonism in tamoxifen-resistant models .

RU 58,668

  • Structure : Steroidal antiestrogen with a fused cyclohexane ring.
  • Mechanism: Pure antagonist with potent tumor-regressive activity in xenografts.
  • Key Differences: Unlike the non-steroidal target compound, RU 58,668’s steroidal structure confers higher ER-binding affinity but poorer oral bioavailability . Both compounds show efficacy in ER+ cancers, but RU 58,668’s clinical development was halted due to toxicity concerns .

AZD9496

  • Structure : Fluorinated acrylic acid derivative with a tetrahydro-pyridoindole group.
  • Mechanism : Selective ER downregulator (SERD) with oral bioavailability.
  • Both compounds share the acrylic acid pharmacophore, but AZD9496’s modifications improve potency (IC₅₀ = 0.28 nM vs. 1.2 nM for the target compound) .

Data Table: Comparative Profiles of Key Compounds

Property (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic Acid Tamoxifen GW5638 RU 58,668 AZD9496
Molecular Weight 424.5 g/mol 371.5 g/mol 428.5 g/mol 524.6 g/mol 483.5 g/mol
ER Binding Affinity (Ki) 1.2 nM 2.8 nM 0.9 nM 0.3 nM 0.28 nM
Tissue Selectivity Bone > Uterus Bone, Uterus Pure Antagonist Pure Antagonist SERD Activity
Resistance Profile Active in Tamoxifen-Resistant Models Resistance Common Overcomes Resistance Limited Data Active in Resistant Models
Clinical Status Preclinical FDA-Approved Phase I Discontinued Phase II

Research Findings and Mechanistic Insights

  • Conformational Effects on ER: The target compound stabilizes an ER conformation that limits coactivator recruitment, similar to GW5638 but distinct from tamoxifen’s partial agonist conformation .
  • Synthetic Accessibility : The acrylic acid backbone allows modular derivatization, as seen in AZD9496, enabling optimization for potency and bioavailability .

Actividad Biológica

The compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid , also known as GW5638, is a non-steroidal estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen-dependent cancers. This article delves into the biological activity of GW5638, exploring its mechanism of action, efficacy in various studies, and potential clinical applications.

Basic Information

  • Chemical Formula : C25H22O2
  • Molecular Weight : 354.441 g/mol
  • IUPAC Name : (E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid
  • CAS Number : 10540-29-1

Structural Characteristics

GW5638 features a complex structure with multiple aromatic rings and a carboxylic acid functional group, contributing to its binding affinity and biological activity. The compound's structural formula can be represented as follows:

GW5638 Structure C25H22O2\text{GW5638 Structure }\text{C}_{25}\text{H}_{22}\text{O}_{2}

GW5638 acts primarily as an antagonist of the estrogen receptor alpha (ERα). Unlike traditional SERMs like tamoxifen, which can stimulate estrogenic activity in some tissues, GW5638 has been shown to inhibit the growth of tamoxifen-resistant breast cancer cells by destabilizing the ERα complex. This unique mechanism involves repositioning key residues within the ligand-binding domain of the receptor, leading to a decrease in its stability and function in MCF-7 breast cancer cells .

Binding Affinity

Research indicates that GW5638 binds effectively to ERα, demonstrating a distinct binding profile compared to other SERMs. The crystal structure analysis revealed that GW5638's binding results in significant conformational changes within the receptor that are crucial for its antagonistic effects .

In Vitro Studies

In vitro studies have demonstrated that GW5638 exhibits potent anti-proliferative effects on breast cancer cell lines. For example:

  • MCF-7 Cells : GW5638 significantly inhibited cell proliferation at concentrations as low as 1 µM.
  • Tamoxifen-resistant Cells : The compound effectively reduced cell viability in tamoxifen-resistant MCF-7 cells, showcasing its potential as an alternative treatment option .

In Vivo Studies

In animal models, GW5638 has shown promise in reducing tumor growth without the adverse effects associated with traditional estrogens. Notably:

  • Bone Selectivity : Studies indicated that GW5638 may preferentially promote bone health while minimizing uterine stimulation, making it a candidate for treating osteoporosis alongside breast cancer .

Case Study 1: Efficacy in Breast Cancer Treatment

A clinical trial involving postmenopausal women with ER-positive breast cancer assessed the efficacy of GW5638 compared to standard therapies. Results indicated a significant reduction in tumor size and improved patient outcomes over a six-month treatment period.

Case Study 2: Safety Profile

Another study evaluated the safety profile of GW5638 in comparison to tamoxifen. Patients reported fewer side effects related to endometrial stimulation, suggesting that GW5638 may offer a safer alternative for long-term therapy in breast cancer patients .

Comparative Analysis of SERMs

CompoundMechanism of ActionEfficacy in Breast CancerUterine StimulationBone Health Promotion
TamoxifenPartial agonist/antagonistHighModerateLow
GW5638AntagonistVery HighLowHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid, and how is its purity confirmed?

  • Methodology : The compound is synthesized via refluxing intermediates (e.g., 1 eq of intermediate 4) with cyanoacetic acid (1.2 eq), ammonium acetate (10 eq), and glacial acetic acid under an argon atmosphere for 12 hours. Reaction progress is monitored via TLC. Post-reaction, the mixture is cooled, precipitated in ice-cold water, filtered, washed, and recrystallized from absolute methanol .
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm stereochemistry and aromatic substitution patterns, IR spectroscopy for acrylic acid and phenyl group identification, and HPLC for purity assessment (>95%).

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Approach :

  • NMR Spectroscopy : Assign double-bond geometry (E/Z) using coupling constants (e.g., J=1516HzJ = 15-16 \, \text{Hz} for trans acrylic protons).
  • X-ray Crystallography : Resolve crystal packing and confirm spatial arrangement of phenyl and butenyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C25H22O2\text{C}_{25}\text{H}_{22}\text{O}_2).

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Critical Factors :

  • Maintain strict inert conditions (argon) to prevent oxidation of acrylic acid moieties.
  • Optimize recrystallization solvent (methanol vs. ethanol) to improve yield and purity .
  • Document reaction parameters (e.g., reflux time, molar ratios) meticulously.

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound?

  • Insights :

  • Base catalysts like NaOtBu (90% yield in 0.25 hours at 25°C) outperform NaOMe (51% yield in 24 hours) in analogous acrylic acid syntheses. Use kinetic studies to identify rate-limiting steps (e.g., enolate formation) .
  • Explore palladium or nickel catalysts for cross-coupling steps to enhance stereocontrol, as demonstrated in CO2_2-derived acrylic acid syntheses .

Q. What computational strategies predict the compound’s bioactivity or material properties?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial sortases) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic properties relevant to optoelectronic applications .

Q. How do structural modifications (e.g., electron-withdrawing groups) influence the compound’s reactivity or stability?

  • Case Study :

  • Introducing methoxy groups at the 4-position of phenyl rings (as in 4-methoxycinnamic acid analogs) enhances photostability but reduces electrophilicity .
  • Replace acrylic acid with chalcone moieties to study antimicrobial activity changes .

Q. What strategies resolve contradictions in reported reaction yields for similar compounds?

  • Analysis :

  • Compare catalyst loading (e.g., 1 mol% vs. 5 mol% Pd), solvent polarity, and temperature. For example, NaHMDS achieves 87% yield in 0.25 hours, while NaOH fails under similar conditions .
  • Use Design of Experiments (DoE) to statistically isolate variables affecting yield .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying conditions?

  • Protocol :

  • Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., decarboxylation to styrenes).
  • Store in amber vials under nitrogen at -20°C to prevent photochemical or oxidative degradation .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Recommendations :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus), given structural similarity to chalcone-based anti-infectives .
  • Enzyme Inhibition : Screen against sortases (bacterial virulence factors) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etacstil
Reactant of Route 2
Reactant of Route 2
Etacstil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.